"Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate" fundamental properties
"Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate" fundamental properties
An In-Depth Technical Guide to Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate
This guide provides a comprehensive technical overview of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate, a heterocyclic compound of significant interest due to its unique structural features and potential applications. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental properties, plausible synthetic methodologies, and the broader therapeutic context of the 4H-quinolizin-4-one scaffold.
Core Molecular Profile and Physicochemical Properties
Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate (CAS No. 139161-20-9) belongs to the 4H-quinolizin-4-one class of heterocyclic compounds. This scaffold is distinguished by a bridgehead nitrogen atom, a feature that imparts a unique, polar zwitterionic character, making it an attractive core for molecular design in medicinal chemistry.[1] The presence of the chlorine atom at the 8-position and the ethyl carboxylate group at the 3-position are critical for modulating its physicochemical properties and biological interactions.
The fundamental properties of the title compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 139161-20-9 | [2][3] |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [2][3] |
| Molecular Weight | 251.67 g/mol | [3][4] |
| Melting Point | 161-164°C | [2][4] |
| Boiling Point | 420.0 ± 45.0 °C (Predicted) | [4] |
| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [4] |
| Appearance | Solid (Form may vary) | N/A |
| Storage | Long-term at -20°C or 2-8°C | [2][4] |
Below is the chemical structure of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate.
Caption: Chemical Structure of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate.
Synthetic Strategy: A Plausible Approach
While specific, peer-reviewed synthetic procedures for Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate are not widely published, a robust synthesis can be designed based on established methods for analogous 4-oxo-quinolizine derivatives.[5][6] The Gould-Jacobs reaction is a cornerstone for constructing the quinoline/quinolizine core and serves as a logical foundation.
The proposed pathway involves the reaction of a substituted pyridine with diethyl ethoxymethylenemalonate (DEEMM) followed by a thermal cyclization.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of Diethyl 2-((5-chloropyridin-2-yl)amino)methylenemalonate (Intermediate A)
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To a round-bottom flask, add 2,5-dichloropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEMM) (1.1 eq).
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Heat the mixture, with stirring, at 120-130°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Causality: This condensation reaction substitutes the ethoxy group of DEEMM with the amino group of the pyridine. The temperature is critical to drive the reaction forward by removing ethanol as a byproduct. The more reactive chlorine at the 2-position of the pyridine is displaced.
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After completion, cool the reaction mixture and purify the crude product. Purification can typically be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Step 2: Thermal Cyclization to Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate
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Place the purified Intermediate A into a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
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Heat the solution to reflux (approximately 250°C) for 30-60 minutes.
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Causality: The high temperature facilitates an intramolecular cyclization reaction. This is an electrophilic substitution on the pyridine ring, where the carbon atom of the pyridine ring attacks one of the ester carbonyls, followed by elimination of ethanol to form the bicyclic quinolizine core.
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-
Cool the reaction mixture and dilute it with a hydrocarbon solvent like hexane to precipitate the product.
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Collect the solid product by filtration, wash with hexane, and dry under vacuum.
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Further purification can be performed by recrystallization to obtain the final product with high purity.
Analytical Characterization
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the quinolizine ring (approx. 7.0-9.0 ppm).- A quartet for the -OCH₂- protons of the ethyl ester (approx. 4.3 ppm).- A triplet for the -CH₃ protons of the ethyl ester (approx. 1.3 ppm). |
| ¹³C NMR | - Carbonyl carbons (C=O) for the ketone and ester (approx. 160-180 ppm).- Aromatic and heteroaromatic carbons (approx. 110-150 ppm).- Alkyl carbons of the ethyl group (-OCH₂CH₃) (approx. 60 ppm and 14 ppm). |
| FT-IR (cm⁻¹) | - Strong C=O stretching vibrations for the ketone (approx. 1640-1680 cm⁻¹) and the ester (approx. 1720-1740 cm⁻¹).- C-Cl stretching vibration (approx. 700-800 cm⁻¹).- Aromatic C=C and C-N stretching vibrations (approx. 1450-1600 cm⁻¹). |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 252.0, showing a characteristic isotopic pattern for one chlorine atom (M+2 peak with ~1/3 intensity). |
Applications and Biological Context
Fluorescent Probe for Magnesium
The primary documented application of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate is as a selective fluorophore that exhibits a strong fluorescent response to magnesium (Mg²⁺) ions.[2][3][10] This property makes it a valuable tool in biochemical and cellular assays for detecting and quantifying magnesium, an essential ion involved in numerous physiological processes. The quinolizine core, with its keto-enol tautomerism and ester group, likely provides a specific chelation site for Mg²⁺, leading to a change in its electronic properties and a subsequent fluorescent signal.
Potential in Drug Discovery
The 4H-quinolizin-4-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities.[1]
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Antimicrobial Activity: Structurally, the 4-oxo-quinolizine core resembles the quinolone class of antibiotics (e.g., ciprofloxacin). This similarity suggests a potential mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] Inhibition of these enzymes leads to bacterial cell death, making this scaffold a promising starting point for developing new antibacterial agents.
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Anticancer and Antiviral Potential: Various quinoline and quinolizine derivatives have been investigated for their efficacy against cancer and viruses, including HIV.[5][11][12][13] Some derivatives have been designed to act as HIV integrase inhibitors, leveraging the chelating ability of the 4-oxo functionality to bind metal ions in the enzyme's active site.[14] The broader quinoline class has produced compounds that inhibit critical signaling pathways in cancer, such as EGFR and HER-2.[8]
Potential Mechanism of Action (Antimicrobial)
Caption: Postulated antimicrobial mechanism via inhibition of key bacterial enzymes.
Conclusion and Future Directions
Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate is a functionally rich molecule. Its established utility as a magnesium probe provides a solid foundation for its use in analytical and biological research. Furthermore, its core 4H-quinolizin-4-one structure places it within a class of compounds with significant, though largely untapped, therapeutic potential.
Future research should focus on:
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Expanding the SAR: Synthesizing analogs with modifications at the 8-position (beyond chlorine) and variations of the ester at the 3-position to explore structure-activity relationships for antimicrobial and anticancer activities.
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Detailed Mechanistic Studies: Moving beyond postulation to confirm the mechanism of action, particularly its effect on bacterial topoisomerases and its potential as a metalloenzyme inhibitor in viral or cancer models.
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Optimization of Fluorescent Properties: Fine-tuning the structure to enhance its selectivity and quantum yield as a fluorescent probe for other biologically relevant cations.
The continued exploration of this and related quinolizine derivatives holds considerable promise for both the development of novel therapeutic agents and advanced chemical biology tools.
References
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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The synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives 8... (n.d.). ResearchGate. Retrieved from [Link]
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Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (2015). National Institutes of Health (NIH). Retrieved from [Link]
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The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). MDPI. Retrieved from [Link]
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Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. Retrieved from [Link]
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Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. Retrieved from [Link]
- AU724353B2 - Process for preparation of 4H-4-oxo-quinolizine-3-carboxylic acid derivatives. (n.d.). Google Patents.
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